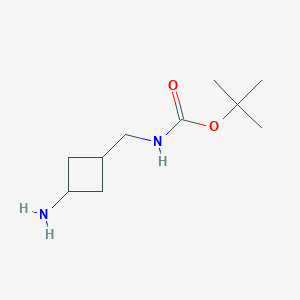

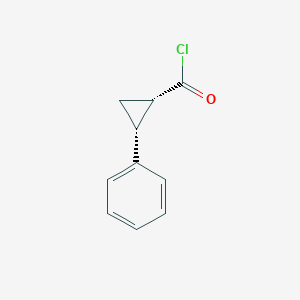

![molecular formula C18H20N2O3 B2943760 4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide CAS No. 343373-21-7](/img/structure/B2943760.png)

4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide is a chemical compound with the molecular formula C18H20N2O3 . It is a versatile compound with potential applications in scientific research.

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a methyl group and a carboxamide group. The carboxamide group is further substituted with an ethyl group, which is attached to an amino group via an ether linkage .Physical And Chemical Properties Analysis

This compound has a molar mass of 312.36 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research into chemical synthesis and the formation of various derivatives plays a crucial role in understanding the properties and potential applications of compounds like 4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide. Studies have shown processes for creating a range of chemical derivatives through reactions such as aminolysis and hydrolysis, leading to the formation of novel compounds. For instance, the aminolysis of specific oxazolones has been explored, demonstrating the synthesis of complex derivatives that could have implications in further chemical, pharmaceutical, and material science research (Jones, 1981).

Polymeric Materials Development

The development of new polymeric materials utilizing variations of the base compound has been a significant area of research. Studies have successfully synthesized water-soluble poly(m-benzamide)s, indicating thermosensitivity in aqueous solutions. These polymeric materials show promise for various applications, including smart materials and drug delivery systems, where their solubility and thermal properties can be advantageously employed (Sugi et al., 2006).

Analytical Chemistry Applications

In analytical chemistry, derivatives of complex chemical compounds have been utilized for the selective removal and recovery of specific anions from aqueous solutions. The synthesis of certain benzamide derivatives has proven effective for this purpose, highlighting the potential of these compounds in environmental and analytical applications. Such reagents offer a method for selectively precipitating oxyanions, demonstrating the compound's versatility beyond its basic chemical properties (Heininger & Meloan, 1992).

Cytotoxic Activity for Cancer Research

Research into the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, has shown promising results in cancer research. These compounds exhibit potent growth inhibitory properties against various cancer cell lines, suggesting their potential use as chemotherapeutic agents. Such studies underscore the importance of synthetic derivatives in medicinal chemistry and cancer therapy research (Deady et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound’s activity depends on its specific application in scientific research.

properties

IUPAC Name |

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTZNVIDRYIYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322152 |

Source

|

| Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

343373-21-7 |

Source

|

| Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

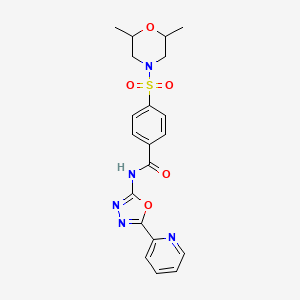

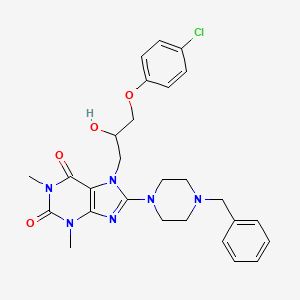

![2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B2943677.png)

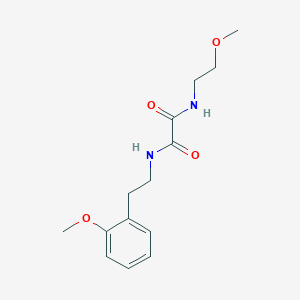

![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)

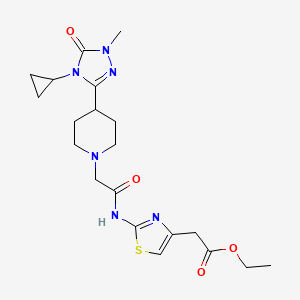

![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)

![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)

![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)